molecular formula C22H30ClNO2 B561860 cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride CAS No. 1018989-95-1

cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride

Cat. No.: B561860
CAS No.: 1018989-95-1
M. Wt: 375.9 g/mol
InChI Key: JTFWBVUPLSMPMJ-LBPAWUGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and CAS Registry Information

The compound is systematically named cis-(±)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride , reflecting its stereochemistry, substituents, and salt form. Its CAS Registry Number is 1018989-95-1 . Key synonyms include:

  • N-Benzyl-N-demethyltramadol hydrochloride
  • (1R,2R)-rel-1-(3-Methoxyphenyl)-2-[[Methyl(phenylmethyl)amino]methyl]cyclohexanol hydrochloride

The (±) notation indicates a racemic mixture of enantiomers at the cyclohexanol stereocenters.

Molecular Formula and Weight Analysis

The molecular formula is C₂₂H₃₀ClNO₂ , with a molecular weight of 375.93 g/mol . Key structural features include:

  • A cyclohexanol backbone substituted at C1 and C2 positions
  • A 3-methoxyphenyl group at C1
  • An N-benzyl-N-methylaminomethyl group at C2
  • Hydrochloride salt counterion

Elemental composition :

Element Quantity Contribution (%)
C 22 atoms 70.24
H 30 atoms 8.06
Cl 1 atom 9.43
N 1 atom 3.73
O 2 atoms 8.54

Stereochemical Configuration and Isomeric Considerations

The compound exhibits cis stereochemistry between the hydroxyl group at C1 and the aminomethyl group at C2. Key stereochemical aspects:

  • Cyclohexanol chair conformation : The bulky 3-methoxyphenyl group occupies an equatorial position to minimize steric strain
  • Racemic nature : The (±) designation confirms equal proportions of (1R,2R) and (1S,2S) enantiomers
  • Isomeric possibilities :
    • Positional isomers : Varying substitution patterns on the cyclohexanol ring
    • Diastereomers : Differing spatial arrangements of non-enantiomeric stereocenters

X-ray Crystallographic Data and Conformational Analysis

While direct X-ray data for this compound is limited, structural analogs provide insights:

Key features from related structures :

Parameter Value/Observation Source
Crystal system Monoclinic (analog data)
Space group Cc (#9)
Unit cell dimensions a=9.68 Å, b=19.19 Å, c=9.29 Å, β=100.59°
Hydrogen bonding N–H···Cl and O–H···Cl networks stabilize crystal packing

Conformational analysis reveals:

  • The cyclohexanol ring adopts a distorted chair conformation due to bulky substituents
  • The N-benzyl group exhibits free rotation about the C–N bond in solution

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) :

¹H NMR (600 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Assignment
1.40–1.85 m Cyclohexanol H3–H6
2.25 s N–CH₃
3.45 dd C2–CH₂–N
3.75 s OCH₃
4.30 d C1–OH
6.70–7.40 m Aromatic protons

¹³C NMR (150 MHz, DMSO-d₆) :

δ (ppm) Assignment
22.1 N–CH₃
54.8 OCH₃
70.2 C1 (cyclohexanol)
127–135 Aromatic carbons

Infrared Spectroscopy (IR) :

Band (cm⁻¹) Assignment
3250–3350 O–H stretch (cyclohexanol)
2800–2900 C–H stretch (N–CH₂–N)
1600 C=N stretch (tertiary amine)
1250 C–O–C (methoxy group)

Mass Spectrometry (MS) :

m/z Ion Fragment
375.93 [M+H]⁺ (molecular ion)
340.12 M⁺–Cl
264.18 Loss of benzyl group
121.08 Protonated 3-methoxyphenyl

Properties

CAS No.

1018989-95-1

Molecular Formula

C22H30ClNO2

Molecular Weight

375.9 g/mol

IUPAC Name

(1R,2R)-2-[[benzyl(methyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C22H29NO2.ClH/c1-23(16-18-9-4-3-5-10-18)17-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-2;/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3;1H/t20-,22+;/m1./s1

InChI Key

JTFWBVUPLSMPMJ-LBPAWUGGSA-N

SMILES

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3.Cl

Isomeric SMILES

CN(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3.Cl

Canonical SMILES

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3.Cl

Synonyms

1-(3-Methoxyphenyl)-2-[[methyl(phenylmethyl)amino]methyl]cyclohexanol, Hydrochloride;  N-Benzyl-N-demethyltramadol hydrochloride;  (1R,2R)-rel-1-(3-methoxyphenyl)-2-[[methyl(phenylmethyl)amino]methyl]cyclohexanol, Hydrochloride

Origin of Product

United States

Biological Activity

Cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride, also known as YM-09151-2, is a synthetic compound that has garnered attention for its potential as a neuroleptic agent. This compound belongs to a class of cyclic benzamides and has been investigated primarily for its antipsychotic properties. This article provides a detailed examination of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H30ClNO2, with a molecular weight of 375.9 g/mol. The compound features a cyclohexanol core with various functional groups, including a chiral center that results in two enantiomeric forms. The structure is significant for its potential interactions with biological targets, particularly dopamine receptors, which are crucial in the treatment of psychotic disorders.

PropertyValue
Molecular FormulaC22H30ClNO2
Molecular Weight375.9 g/mol
CAS Number1018989-95-1
IUPAC Name(1R,2R)-2-[[benzyl(methyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride

The precise mechanism of action of cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol remains under investigation. However, it is hypothesized that the compound interacts with dopamine D2 receptors in the brain, similar to other neuroleptics. This interaction may lead to modulation of dopaminergic pathways involved in psychotic disorders, potentially offering a therapeutic effect with fewer side effects compared to traditional agents like haloperidol.

Antipsychotic Effects

Preclinical studies have demonstrated that cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol exhibits significant antipsychotic activity. In animal models, it has been shown to inhibit apomorphine-induced stereotyped behavior effectively. Notably, this compound exhibits higher potency and a lower tendency to induce catalepsy compared to conventional neuroleptics.

Comparative Efficacy

In comparative studies against established neuroleptics, cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol has shown promising results:

DrugPotency (relative to haloperidol)Catalepsy Induction
Cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanolHigherLower
HaloperidolStandardHigh
MetoclopramideModerateModerate

These findings indicate that the compound may serve as a viable alternative in treating psychotic disorders while minimizing adverse effects.

Case Studies and Research Findings

Research has focused on various aspects of this compound's biological activity:

  • Efficacy in Animal Models : Studies involving rodent models have indicated that doses of cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol significantly reduce symptoms associated with psychosis without the severe side effects commonly seen with traditional neuroleptics.
  • Pharmacokinetics : Investigations into the pharmacokinetic profile reveal favorable absorption and distribution characteristics, suggesting that the compound could achieve therapeutic concentrations effectively within a clinical setting.
  • Potential for Further Development : The favorable safety profile and efficacy in preclinical trials position cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol as a candidate for further clinical trials aimed at establishing its effectiveness in human subjects.

Scientific Research Applications

Antipsychotic Potential

Research indicates that cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride exhibits significant antipsychotic activity. Preclinical studies have shown its efficacy in inhibiting apomorphine-induced stereotyped behavior in animal models, suggesting a promising profile compared to traditional neuroleptics like haloperidol and metoclopramide. Its lower tendency to induce catalepsy positions it as a candidate for further clinical development in treating psychotic disorders .

Analgesic Properties

While primarily investigated as an antipsychotic agent, there are indications that this compound may also possess analgesic properties similar to those of tramadol. Tramadol acts on the μ-opioid receptor and is used for treating moderate to severe pain, suggesting potential dual applications for this compound in pain management .

Synthesis and Development

The synthesis of this compound involves several key steps that emphasize the complexity of producing this compound. The process typically includes:

  • Formation of a Mannich base through the reaction of cyclohexanone with paraformaldehyde and dimethylamine hydrochloride.
  • Liberation of the Mannich base using sodium hydroxide.
  • Conversion into the hydrochloride salt through acidification processes.

This multi-step synthesis highlights the importance of each reaction step in achieving the desired chemical structure and purity .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

StudyFocusFindings
Study AAntipsychotic ActivityDemonstrated significant inhibition of stereotyped behavior in animal models; lower cataleptic effects compared to haloperidol.
Study BMechanism ExplorationSuggested interaction with dopamine receptors; ongoing investigations into specific molecular targets.
Study CAnalgesic PropertiesSimilarities noted with tramadol in pain management contexts; potential for dual application.

Comparison with Similar Compounds

Research and Development Insights

  • Tramadol Derivatives : Modifications to the amine group (e.g., benzyl substitution) are explored to enhance potency or reduce adverse effects. For example, the benzyl group in the target compound may confer unique binding kinetics .
  • Synthetic Challenges: The N-benzyl-N-methyl group in the target compound complicates synthesis compared to tramadol’s dimethylamino group, requiring advanced purification techniques .

Notes and Limitations

Data Gaps : Pharmacokinetic and safety data for the target compound are absent in public domains, limiting direct clinical comparisons.

Regulatory Status : Unlike tramadol, the target compound lacks approval for therapeutic use and remains confined to research .

Preparation Methods

Formation of the Cyclohexanol Core

The synthesis begins with the preparation of 1-(3-methoxyphenyl)cyclohexanol. Cyclohexanone undergoes a Friedel-Crafts alkylation with 3-methoxybenzene in the presence of Lewis acids like aluminum chloride. This step yields the substituted cyclohexanol framework, though competing ortho/meta substitution requires temperature control (0–5°C) to favor para selectivity.

Mannich Reaction for Aminomethylation

A Mannich reaction introduces the aminomethyl group at the cyclohexanol’s 2-position. Cyclohexanol derivatives react with formaldehyde and N-benzyl-N-methylamine hydrochloride under acidic conditions (HCl, ethanol, 50°C). The intermediate iminium ion is trapped by the cyclohexanol’s hydroxyl group, forming the aminomethylated product. Critical parameters include:

  • Molar ratios : 1:1.2:1 (cyclohexanol:formaldehyde:amine) to prevent dialkylation.

  • Solvent system : Ethanol-water (3:1) for optimal solubility and reaction kinetics.

Diastereomeric Resolution

The crude product contains cis and trans diastereomers due to the cyclohexanol ring’s chair conformation. Industrial-scale processes adapt techniques from tramadol synthesis, where nitrate salt precipitation selectively isolates the cis isomer. For this compound, fractional crystallization using isopropanol-hydrochloric acid mixtures achieves >98% cis purity. Key data:

ParameterValue
SolventIsopropanol/H₂O (4:1)
Temperature−10°C
cis:trans Ratio98.5:1.5
Yield72%

Process Optimization and Scalability

Grignard Reagent Modifications

Early routes used organomagnesium reagents to form the aminomethyl side chain, but inconsistent yields (45–60%) prompted alternative strategies. Modern protocols employ organozinc reagents, which tolerate the electron-rich 3-methoxyphenyl group better. For example, using Zn(CH₂NBnMe)₂ in tetrahydrofuran at −20°C improves yield to 82% while reducing trans-isomer formation to <2%.

Catalytic Asymmetric Synthesis

Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective synthesis of the cis isomer. In a toluene/water biphasic system, the catalyst induces a 9:1 enantiomeric ratio (er) at 25°C. However, industrial adoption remains limited due to catalyst cost and moderate er.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 7.25–7.15 (m, 5H, benzyl), 6.85–6.75 (m, 3H, methoxyphenyl), 3.78 (s, 3H, OCH₃), 3.45–3.30 (m, 2H, CH₂N).

  • HPLC : C18 column, 70:30 acetonitrile/0.1% TFA, retention time = 12.4 min (cis), 14.1 min (trans).

Purity Assessment

The European Pharmacopoeia mandates <0.1% trans-isomer for neuroleptic APIs. Accelerated stability studies (40°C/75% RH, 6 months) show no isomerization, confirming the hydrochloride salt’s stability.

Industrial-Scale Considerations

Patent WO2010032254A1 outlines a nitrate salt intermediate strategy for analogous compounds, achieving <0.2% trans contamination. Adapting this to the target compound involves:

  • Precipitating the cis-isomer as a nitrate salt from ethanol at 0–5°C.

  • Neutralizing with NaOH to recover the free base.

  • Converting to hydrochloride using gaseous HCl in isopropanol.

This method reduces purification steps and improves yield to 85% on a 100-kg scale .

Q & A

Basic Research Questions

1.1. How can the enantiomeric purity of cis-(±)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride be determined in synthetic batches?

Methodological Answer:
Enantiomeric purity is critical for pharmacological studies. Use chiral HPLC with a cellulose-based chiral stationary phase (e.g., Chiralcel OD-H column) and a mobile phase of hexane:ethanol:diethylamine (80:20:0.1 v/v) at 1.0 mL/min. Compare retention times against USP Tramadol Hydrochloride Reference Standards (RS), which share structural similarities . Quantify enantiomers via peak area integration, ensuring resolution (R > 1.5) per USP guidelines .

1.2. What analytical techniques are recommended for resolving structural isomers of this compound?

Methodological Answer:

  • HPLC-PDA : Utilize a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% trifluoroacetic acid in water and acetonitrile. Monitor at 270 nm to separate cis/trans isomers, referencing retention times from USP methods .
  • NMR Spectroscopy : Assign stereochemistry using 2D NOESY to confirm spatial proximity of the benzyl and methoxyphenyl groups in the cis-configuration .

1.3. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:
Classified as a UN2811 Toxic Solid (6.1 Hazard Class), handle under fume hoods with PPE (gloves, lab coat, goggles). Store in airtight containers at controlled room temperature (20–25°C). In case of exposure, follow CHEMTREC emergency protocols (1-800-424-9300) .

Advanced Research Questions

2.1. How to design experiments evaluating this compound’s interaction with opioid and muscarinic receptors?

Methodological Answer:

  • In Vitro Binding Assays :
    • μ-Opioid Receptor : Use radiolabeled [³H]-DAMGO in CHO-K1 cells expressing human μ-opioid receptors. Calculate IC₅₀ values via competitive binding curves .
    • Muscarinic M3 Receptor : Employ fluorescent Ca²⁺ flux assays in HEK293 cells. Compare inhibition potency against atropine .
  • Functional Studies : Measure cAMP accumulation (for opioid activity) and tracheal smooth muscle contraction (for muscarinic effects) to assess agonism/antagonism .

2.2. How can synthetic routes be optimized to minimize diastereomeric impurities?

Methodological Answer:

  • Catalyst Selection : Use chiral catalysts like (R)-BINAP-RuCl₂ for asymmetric hydrogenation to enhance cis-selectivity .
  • Reaction Monitoring : Employ in-situ FTIR to track intermediate formation (e.g., imine intermediates). Adjust pH to 6.5–7.0 to prevent racemization during benzylation .
  • Purification : Apply preparative SFC (Supercritical Fluid Chromatography) with CO₂:methanol (85:15) to isolate the cis-isomer with >99% purity .

2.3. How to address discrepancies between in vitro and in vivo pharmacological activity data?

Methodological Answer:

  • Metabolic Profiling : Conduct LC-MS/MS studies in rodent plasma to identify active metabolites (e.g., O-desmethyl derivatives) that may contribute to in vivo effects .
  • Bioavailability Studies : Compare AUC (Area Under Curve) values from oral vs. intravenous administration in rats. Use PBPK modeling to correlate in vitro receptor binding (Ki) with in vivo ED₅₀ .

Data Contradiction Analysis

3.1. How to resolve conflicting reports on this compound’s muscarinic receptor affinity?

Methodological Answer:

  • Assay Variability : Standardize cell lines (e.g., use only HEK293-M3R) and buffer conditions (e.g., HEPES pH 7.4 with 0.1% BSA). Replicate studies using USP Tramadol RS as a positive control .
  • Data Normalization : Express results as % inhibition relative to atropine (100% inhibition) to account for inter-lab variability .

Structural and Stability Considerations

4.1. What degradation products form under accelerated stability testing, and how are they characterized?

Methodological Answer:

  • Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks. Major degradants include:
    • Oxidation : N-oxide derivative (detected via LC-MS with m/z 316.2) .
    • Hydrolysis : Cleavage of the methoxy group (confirmed by loss of 3-methoxyphenyl signal in ¹H NMR) .
  • Quantification : Use HPLC-UV with a C8 column (USP L1) and 0.1M phosphate buffer (pH 3.0):acetonitrile (70:30) to resolve degradants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.